(Rac)-Reparixin

Description

Propriétés

IUPAC Name |

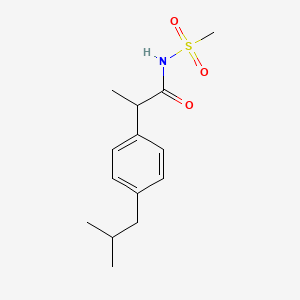

2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDRVXQXKZXMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861524 | |

| Record name | N-(Methanesulfonyl)-2-[4-(2-methylpropyl)phenyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Reparixin: A Technical Guide to a CXCR1/CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Reparixin is a potent, non-competitive allosteric antagonist of the chemokine receptors CXCR1 and CXCR2. By targeting these key mediators of neutrophil activation and recruitment, Reparixin (B1680519) has demonstrated significant therapeutic potential in a range of preclinical and clinical inflammatory conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a summary of its in vivo efficacy.

Introduction

Neutrophils are critical first responders of the innate immune system, playing a vital role in host defense. However, their dysregulated activation and excessive infiltration into tissues can contribute to the pathology of numerous inflammatory diseases, including acute lung injury, ischemia-reperfusion injury, and arthritis. The migration and activation of neutrophils are largely governed by the interaction of chemokines, particularly CXCL8 (Interleukin-8), with their G protein-coupled receptors, CXCR1 and CXCR2.

This compound emerges as a promising therapeutic agent by specifically targeting these receptors. It is a small molecule that acts as a non-competitive allosteric inhibitor, offering a distinct mechanism to modulate the inflammatory cascade.[1][2] This guide serves as a comprehensive resource for researchers and drug developers interested in the preclinical and clinical investigation of this compound and other CXCR1/CXCR2 antagonists.

Mechanism of Action

This compound functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2.[2] This means it binds to a site on the receptor distinct from the chemokine binding site, inducing a conformational change that prevents receptor activation even when the natural ligand, such as CXCL8, is bound.[3] This allosteric modulation effectively blocks the downstream signaling pathways responsible for neutrophil chemotaxis, degranulation, and the production of reactive oxygen species, without physically displacing the chemokine ligand.[2][4] Notably, Reparixin exhibits a higher potency for CXCR1 over CXCR2.[2]

The downstream signaling cascade initiated by CXCR1/2 activation is multifaceted. Upon ligand binding, the receptors couple to Gαi proteins, leading to the dissociation of the Gα and Gβγ subunits. This triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[4] Furthermore, CXCR1/2 activation stimulates the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell migration, survival, and proliferation.[5] By preventing the initial G protein coupling, Reparixin effectively abrogates these downstream inflammatory signals.

Data Presentation

In Vitro Activity

The inhibitory potency of this compound against CXCR1 and CXCR2 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its greater selectivity for CXCR1.

| Target | Parameter | Species | Value (nM) | Reference |

| CXCR1 | IC50 | Human | 1 | [2][6] |

| CXCR2 | IC50 | Human | 100-400 | [2][6] |

Pharmacokinetic Parameters

Pharmacokinetic studies of Reparixin have been conducted in several species, revealing species-specific differences in its elimination half-life.

| Species | Dose | Route | T½ (h) | Vd (L/kg) | Cmax | Tmax | AUC | Reference |

| Rat | 5 mg/kg | IV | ~0.5 | ~0.15 | - | - | - | [7] |

| Dog | 5 mg/kg | IV | ~10 | ~0.15 | - | - | - | [7] |

| Human | 400-1200 mg | Oral | - | - | Dose-proportional | - | Dose-proportional | [8] |

| Mouse | 7.5 mg/h/kg | Continuous Infusion | - | - | 3.24-17.87 µg/mL (plasma) | - | - | [9][10] |

Note: A comprehensive human pharmacokinetic profile is not publicly available. Cmax and AUC were found to be approximately dose-proportional in a Phase Ib study.[8]

In Vivo Efficacy

Reparixin has demonstrated efficacy in a variety of animal models of inflammatory diseases.

| Animal Model | Species | Reparixin Dose | Route of Administration | Key Findings | Reference |

| Acute Lung Injury (LPS-induced) | Mouse | 15 µg/g | IV | ~50% reduction in neutrophil recruitment to the lung; reduced vascular permeability. | [11] |

| Acute Lung Injury (Acid-induced) | Mouse | 15 µg/g | IV | Improved gas exchange; reduced neutrophil recruitment and vascular permeability. | [11] |

| Ischemia-Reperfusion Injury (Liver) | Rat | 3, 15, or 30 mg/kg | IV and SC | 15 mg/kg dose inhibited PMN recruitment by 90% and significantly reduced liver damage. | [4] |

| Allergic Airway Inflammation (Cat Dander Extract) | Mouse | 15 mg/kg | Intraperitoneal | Suppressed neutrophil and eosinophil recruitment; reduced total and allergen-specific IgE. | [12] |

| Spinal Cord Injury | Rat | 15 mg/kg/day or 10 mg/kg/day | IP or SC infusion | Reduced secondary degeneration, oligodendrocyte apoptosis, and inflammatory cell migration; improved hind limb function. | [13] |

| Myelofibrosis (Gata1low) | Mouse | 7.5 mg/h/kg | Continuous Infusion | Reduced bone marrow and splenic fibrosis. | [9] |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol outlines a common method for assessing the inhibitory effect of Reparixin on neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human peripheral blood neutrophils

-

Reparixin

-

CXCL8 (or other chemoattractant)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

Boyden chamber/Transwell inserts (3-5 µm pore size)

-

96-well plate

-

Incubator (37°C, 5% CO₂)

-

Detection reagent (e.g., Calcein-AM for fluorescence, or cell lysis buffer and myeloperoxidase substrate)

-

Plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in assay buffer.[5]

-

Chemoattractant Preparation: Prepare a solution of CXCL8 in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL). Add this solution to the lower wells of the 96-well plate.[3]

-

Assay Setup: Place the Transwell inserts into the wells containing the chemoattractant.

-

Compound Incubation: In separate tubes, pre-incubate the neutrophil suspension with a range of concentrations of Reparixin (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 15-30 minutes at room temperature.[3]

-

Cell Addition: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[3]

-

Quantification: After incubation, carefully remove the Transwell inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:

-

Fluorescence: Staining the migrated cells with a fluorescent dye like Calcein-AM and measuring the fluorescence with a plate reader.[3]

-

Enzyme Activity: Lysing the cells and measuring the activity of a neutrophil-specific enzyme such as myeloperoxidase.[3]

-

Direct Counting: Staining the cells and counting them under a microscope.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Reparixin for CXCR1/CXCR2.

Materials:

-

Cell membranes prepared from cells expressing CXCR1 or CXCR2

-

Radiolabeled ligand (e.g., [¹²⁵I]-CXCL8)

-

Reparixin

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing either human CXCR1 or CXCR2.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-CXCL8 (typically at or below its Kd), and a range of concentrations of unlabeled Reparixin.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Reparixin that inhibits 50% of the specific binding of the radioligand (IC50). The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Calcium Mobilization Assay

This protocol measures the ability of Reparixin to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

A cell line expressing CXCR1 or CXCR2 (e.g., HEK293 or CHO cells)

-

Reparixin

-

CXCL8

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[15]

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

96-well black-walled, clear-bottom plate

-

Fluorescence plate reader with automated injection (e.g., FLIPR)

Procedure:

-

Cell Seeding: Seed the CXCR1/2-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye, such as Fluo-4 AM, by incubating them with the dye solution for approximately 1 hour at 37°C.[15]

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Pre-incubate the cells with various concentrations of Reparixin or vehicle control for 15-30 minutes.

-

Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Addition and Reading: Use the instrument's automated injector to add a solution of CXCL8 to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the mobilization of intracellular calcium. Analyze the data to determine the concentration-dependent inhibition of the calcium signal by Reparixin and calculate its IC50 value.

Conclusion

This compound is a well-characterized CXCR1/CXCR2 antagonist with a proven ability to modulate neutrophil-driven inflammation in a variety of preclinical models. Its allosteric mechanism of action provides a targeted approach to inhibiting a key inflammatory pathway. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of Reparixin and similar compounds in a range of inflammatory and other diseases. The ongoing clinical evaluation of Reparixin will continue to shed light on its utility in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. criver.com [criver.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Species differences in the pharmacokinetics and metabolism of reparixin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 10. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Attenuation of murine allergic airway inflammation with a CXCR1/CXCR2 chemokine receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of (Rac)-Reparixin: A Deep Dive into its Discovery and Chemical Synthesis

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and chemical synthesis of (Rac)-Reparixin, a potent non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2. It is intended for researchers, scientists, and drug development professionals interested in the foundational science behind this significant anti-inflammatory agent.

Introduction: The Discovery of a Novel Anti-Inflammatory Agent

Reparixin, initially researched by Dompé Farmaceutici, emerged from an innovative line of inquiry that diverged from the traditional focus of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery was rooted in the observation of non-cyclooxygenase-dependent inhibitory effects of established NSAIDs, such as ketoprofen, on the chemotaxis of granulocytes. This led to the exploration of a class of 2-arylphenylpropionic acid derivatives, culminating in the identification of Reparixin as a promising therapeutic candidate.

Reparixin's mechanism of action is centered on its ability to allosterically inhibit the G-protein coupled receptors CXCR1 and CXCR2. These receptors are key mediators in the inflammatory cascade, primarily activated by the chemokine interleukin-8 (CXCL8). By binding to an allosteric site on these receptors, Reparixin prevents the conformational changes necessary for signal transduction, effectively blocking the downstream pathways that lead to neutrophil recruitment and activation. This targeted approach offers a more specific anti-inflammatory effect compared to broader-acting agents.

Mechanism of Action: Allosteric Inhibition of CXCR1/CXCR2

Reparixin functions as a non-competitive allosteric inhibitor of both CXCR1 and CXCR2, with a significantly higher potency for CXCR1. This allosteric modulation does not interfere with the binding of the natural ligand, CXCL8, to the orthosteric site of the receptors. Instead, it is hypothesized that Reparixin binds to a distinct site, inducing a conformational change that uncouples the receptor from its associated G-protein signaling machinery. This prevents the initiation of downstream signaling cascades, including intracellular calcium mobilization and the activation of phosphoinositide 3-kinase (PI3K).

dot

Quantitative Biological Activity of Reparixin

The biological activity of Reparixin has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency and efficacy.

| Parameter | Receptor | Value | Species | Assay | Reference |

| IC₅₀ | CXCR1 | 1 nM | Human | Chemotaxis | [1] |

| IC₅₀ | CXCR2 | 400 nM | Human | Chemotaxis | [1] |

| IC₅₀ | CXCR1 | 1 nM | Human | PMN Migration (CXCL8-induced) | [1] |

| IC₅₀ | CXCR2 | 400 nM | Human | PMN Migration (CXCL1-induced) | [1] |

Table 1: In Vitro Inhibitory Potency of Reparixin

| Animal Model | Condition | Dosage | Effect | Reference |

| Rat | Liver Ischemia/Reperfusion | 15 mg/kg | 90% inhibition of PMN recruitment | [2] |

| Mouse | Acute Lung Injury | 3-30 µg/g | Reduced neutrophil recruitment and liver damage | [2] |

| Rat | Spinal Cord Injury | 15 mg/kg | Reduced oligodendrocyte apoptosis and neutrophil migration | [2] |

| Spontaneously Hypertensive Rat | Hypertension | 5 mg/kg daily for 3 weeks | Decreased systolic blood pressure | [3] |

Table 2: In Vivo Efficacy of Reparixin in Preclinical Models

Chemical Synthesis of this compound

The synthesis of this compound, chemically known as (Rac)-2-(4-isobutylphenyl)-N-methylsulfonylpropionamide, is a multi-step process that begins with the commercially available starting material, isobutylbenzene. The overall synthetic scheme involves the preparation of the racemic ibuprofen (B1674241) core, followed by its conversion to the final N-methanesulfonylamide derivative.

dot

Detailed Experimental Protocol for the Synthesis of this compound

Step 1: Synthesis of (Rac)-2-(4-isobutylphenyl)propanoic acid (Ibuprofen)

A common industrial synthesis of racemic ibuprofen, the BHC process, is outlined here as a representative method for obtaining the key intermediate.

-

Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to yield 4'-isobutylacetophenone. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at reduced temperatures.

-

Hydrogenation: The resulting acetophenone (B1666503) is then hydrogenated using a palladium catalyst on a carbon support in the presence of hydrogen gas. This step reduces the ketone to a secondary alcohol.

-

Carbonylation: The alcohol is subsequently carbonylated using carbon monoxide in the presence of a palladium catalyst and a hydrohalic acid (e.g., HCl). This step introduces the carboxylic acid moiety, yielding racemic ibuprofen.

Step 2: Conversion of (Rac)-Ibuprofen to this compound

-

Acyl Chloride Formation: Racemic ibuprofen is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride. This reaction is typically performed in an inert solvent like dichloromethane or toluene.

-

Amidation: The freshly prepared acyl chloride is then reacted with methanesulfonamide in the presence of a base, such as triethylamine (B128534) or pyridine, to yield this compound. The base acts as a scavenger for the HCl generated during the reaction. The final product is then purified using standard techniques such as recrystallization or column chromatography.

Key Experimental Protocols for Biological Characterization

The biological activity of Reparixin is assessed using a variety of in vitro assays that measure its impact on neutrophil function. Detailed methodologies for these key experiments are provided below.

Neutrophil Chemotaxis Assay

This assay evaluates the ability of Reparixin to inhibit the migration of neutrophils towards a chemoattractant, typically CXCL8.

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a solution containing CXCL8, while the upper chamber contains the isolated neutrophils pre-incubated with varying concentrations of Reparixin or a vehicle control.

-

Incubation and Quantification: The plate is incubated to allow for neutrophil migration through the membrane towards the chemoattractant. After incubation, the number of migrated cells in the lower chamber is quantified using a cell viability assay or by direct cell counting.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of Reparixin to the number of migrated cells in the vehicle control.

dot

Intracellular Calcium Mobilization Assay

This assay measures the effect of Reparixin on the increase in intracellular calcium concentration in neutrophils following stimulation with CXCL8.

-

Cell Loading: Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Baseline Measurement: The loaded cells are placed in a fluorometer or a fluorescence plate reader, and the baseline fluorescence is recorded.

-

Stimulation and Measurement: The cells are then stimulated with CXCL8 in the presence or absence of Reparixin, and the change in fluorescence intensity is continuously monitored.

-

Data Analysis: The increase in fluorescence, which corresponds to the rise in intracellular calcium, is analyzed to determine the inhibitory effect of Reparixin.

Elastase Release Assay

This assay assesses the ability of Reparixin to inhibit the degranulation of neutrophils, measured by the release of the enzyme elastase.

-

Neutrophil Stimulation: Isolated neutrophils are stimulated with a secretagogue, such as cytochalasin B followed by N-Formylmethionyl-leucyl-phenylalanine (fMLP) or CXCL8, in the presence of varying concentrations of Reparixin.

-

Supernatant Collection: After incubation, the cell suspension is centrifuged, and the supernatant containing the released elastase is collected.

-

Enzyme Activity Measurement: The elastase activity in the supernatant is measured using a specific chromogenic or fluorogenic substrate.

-

Data Analysis: The inhibition of elastase release by Reparixin is calculated by comparing the enzyme activity in the treated samples to that of the vehicle control.

Conclusion

The discovery of Reparixin represents a significant advancement in the field of anti-inflammatory therapeutics. Its unique allosteric mechanism of action on CXCR1 and CXCR2 provides a targeted approach to modulating neutrophil-mediated inflammation. The chemical synthesis of this compound is a feasible process, building upon well-established chemical transformations. The detailed experimental protocols provided in this whitepaper serve as a valuable resource for researchers in the field, facilitating further investigation and development of this promising class of compounds.

References

Stereospecificity of Reparixin and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reparixin is a potent, non-competitive, allosteric inhibitor of the CXC chemokine receptors CXCR1 and CXCR2, with a pronounced selectivity for CXCR1. It is the (R)-enantiomer of 2-(4-isobutylphenyl)propionylmethanesulfonamide. This technical guide provides an in-depth overview of the stereospecificity of Reparixin, detailing its mechanism of action, inhibitory concentrations, and the experimental protocols used for its characterization. While extensive data exists for the clinically investigated (R)-enantiomer, Reparixin, comparative data for its (S)-enantiomer is not publicly available. The pronounced stereoselectivity of its biological activity is inferred from the exclusive development of the (R)-form. This document summarizes the known quantitative data, outlines key experimental methodologies, and provides visualizations of the relevant signaling pathways and a proposed experimental workflow for stereospecificity analysis.

Introduction

Reparixin is an investigational drug that has been evaluated in a variety of inflammatory diseases, in oncology, and in the context of ischemia-reperfusion injury. Its mechanism of action involves the inhibition of the CXCL8 (interleukin-8) signaling pathway by targeting its receptors, CXCR1 and CXCR2. These receptors are key mediators of neutrophil recruitment and activation, playing a central role in the inflammatory response. Reparixin's chemical structure possesses a chiral center, leading to the existence of (R) and (S) enantiomers. The active pharmaceutical ingredient, Reparixin, is specifically the (R)-enantiomer, suggesting a high degree of stereospecificity in its interaction with its biological targets.

Quantitative Data on Reparixin's Biological Activity

The inhibitory activity of Reparixin ((R)-enantiomer) has been quantified in various in vitro assays. The following tables summarize the key findings. It is important to note that no publicly available data has been found comparing these activities with the (S)-enantiomer.

Table 1: In Vitro Inhibitory Activity of Reparixin on CXCR1 and CXCR2

| Target | Assay Type | Cell Line/System | Ligand | IC50 | Reference |

| CXCR1 | Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) | CXCL8 | 1 nM | [1][2] |

| CXCR1 | Chemotaxis | L1.2 cells expressing CXCR1 | CXCL8 | 5.6 nM | [1] |

| CXCR2 | Chemotaxis | Human PMNs | CXCL1 | 100 - 400 nM | [1][2] |

| CXCR1 | Calcium Mobilization | Not Specified | CXCL8 | Not Specified | [3] |

| CXCR2 | Calcium Mobilization | Not Specified | CXCL8 | Not Specified | [3] |

Mechanism of Action and Signaling Pathway

Reparixin functions as a non-competitive allosteric inhibitor. This means it does not bind to the same site as the natural ligand (CXCL8) but rather to a different site on the receptor. This binding induces a conformational change in the receptor that prevents the intracellular signaling cascade, even when CXCL8 is bound. This allosteric inhibition effectively uncouples the receptor from its G-protein signaling pathway, thereby inhibiting downstream events such as calcium mobilization, activation of phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neutrophil chemotaxis and activation.

CXCL8 signaling and Reparixin's inhibitory mechanism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CXCR1/2 inhibitors. Below are representative protocols for key in vitro assays used to characterize the activity of Reparixin.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as CXCL8.

Objective: To determine the IC50 of Reparixin and its isomers for the inhibition of CXCL8-induced neutrophil chemotaxis.

Materials:

-

Human peripheral blood neutrophils (isolated from healthy donors)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

CXCL8 (recombinant human)

-

Reparixin and its isomers (dissolved in DMSO)

-

Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)

-

Calcein-AM or other suitable cell staining dye

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in RPMI 1640 supplemented with 0.5% FBS.

-

Assay Setup:

-

Add RPMI 1640 containing a specific concentration of CXCL8 (e.g., 10 ng/mL) to the lower wells of the Boyden chamber.

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of Reparixin, its isomer, or vehicle (DMSO) for 30 minutes at 37°C.

-

Place the filter membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

-

Quantification of Migration:

-

After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.

-

Stain the migrated cells on the lower surface of the filter with a suitable dye (e.g., Diff-Quik).

-

Alternatively, collect the migrated cells from the lower chamber and quantify them by staining with Calcein-AM and measuring fluorescence, or by direct cell counting using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration that occurs upon GPCR activation.

Objective: To assess the inhibitory effect of Reparixin and its isomers on CXCL8-induced calcium flux in cells expressing CXCR1 or CXCR2.

Materials:

-

HEK293 cells stably expressing human CXCR1 or CXCR2

-

DMEM/F-12 medium with 10% FBS

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Pluronic F-127

-

CXCL8 (recombinant human)

-

Reparixin and its isomers (dissolved in DMSO)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Culture: Plate the CXCR1- or CXCR2-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Compound Pre-incubation: After the dye-loading incubation, add various concentrations of Reparixin, its isomer, or vehicle (DMSO) to the wells and incubate for an additional 15-30 minutes.

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

-

Use the instrument's integrated fluidics to inject a solution of CXCL8 into the wells to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

-

Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the CXCL8-induced calcium response by each concentration of the test compound and calculate the IC50 value.

Proposed Experimental Workflow for Stereospecificity Analysis

To definitively establish the stereospecificity of Reparixin, a head-to-head comparison with its (S)-enantiomer is necessary. The following workflow outlines the key experiments.

Proposed workflow for comparing Reparixin enantiomers.

Conclusion

Reparixin, the (R)-enantiomer of 2-(4-isobutylphenyl)propionylmethanesulfonamide, is a potent and selective allosteric inhibitor of CXCR1. The exclusive clinical development of this specific stereoisomer strongly implies that the biological activity is highly dependent on the stereochemistry at the chiral center. However, a comprehensive understanding of its stereospecificity is limited by the lack of publicly available comparative data for the (S)-enantiomer. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct such comparative studies and further elucidate the structure-activity relationship of this class of CXCR1/2 inhibitors. Future research directly comparing the enantiomers is warranted to fully characterize the stereochemical requirements for potent inhibition of the CXCL8-CXCR1/2 signaling axis.

References

(Rac)-Reparixin: A Technical Guide for Studying Neutrophil Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (Rac)-Reparixin, a potent and specific inhibitor of the chemokine receptors CXCR1 and CXCR2, as a tool for investigating neutrophil chemotaxis. Neutrophil migration is a fundamental component of the innate immune response, but its dysregulation contributes to the pathology of numerous inflammatory diseases. Reparixin offers a targeted approach to dissecting the mechanisms of neutrophil recruitment and evaluating the therapeutic potential of CXCR1/2 inhibition.

Mechanism of Action

This compound, also known as Repertaxin, is a non-competitive, allosteric inhibitor of both human and murine CXCR1 and CXCR2.[1][2] These G-protein coupled receptors are the primary mediators of neutrophil migration in response to ELR+ chemokines, most notably Interleukin-8 (IL-8 or CXCL8) in humans and its functional homologs KC (CXCL1) and MIP-2 (CXCL2) in mice.[3][4]

Unlike competitive antagonists that block the ligand-binding site, Reparixin binds to an allosteric site on the receptor.[3] This binding event does not prevent the chemokine from attaching to the receptor but instead uncouples the receptor from its associated intracellular G-protein.[1][3] By preventing G-protein activation, Reparixin effectively switches off the downstream signaling cascade responsible for chemotaxis, including calcium influx, phosphoinositide-3 kinase (PI3K) activation, and cytoskeletal rearrangement, without impairing ligand-induced receptor internalization.[1][2][5] This specific mode of action makes it a precise tool for studying the functional consequences of CXCR1/2 signaling in inflammatory processes.

Quantitative Data Presentation

The efficacy of Reparixin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Assay | Species | Chemoattractant | IC50 Value | Reference |

| Neutrophil Migration | Human | CXCL8 (IL-8) | 1 nM | [5] |

| Neutrophil Migration | Human | CXCL1 | 400 nM | [5] |

Table 2: In Vivo Applications and Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| LPS-Induced Acute Lung Injury (Mouse) | 15 mg/kg (15 µg/g) | Reduced neutrophil recruitment into the lung by ~50%.[2][6] | [2][6] |

| Acid-Induced Acute Lung Injury (Mouse) | 15 mg/kg (prophylactic & therapeutic) | Improved gas exchange, reduced neutrophil recruitment and vascular permeability.[6] | [6] |

| Ischemia-Reperfusion Injury (Mouse) | 15 mg/kg (15 µg/g) | Reduced liver damage by ~80%.[2] | [2] |

| Spinal Cord Injury (Rat) | 15 mg/kg/day (i.p.) or 10 mg/kg/day (s.c. pump) for 7 days | Reduced neutrophil migration to the injury site and improved recovery. Achieved steady blood level of 8 µg/mL.[7] | [7] |

| Gemcitabine-Induced Neutrophil Migration (Mouse) | 50 mg/kg (i.p.) | Abrogated gemcitabine-induced neutrophil migration into the peritoneal cavity.[8] | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for studying neutrophil chemotaxis using Reparixin.

This assay is the gold standard for quantifying the direct effect of Reparixin on chemoattractant-induced neutrophil migration.

Methodology:

-

Neutrophil Isolation: Isolate primary human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[9] Alternatively, use a neutrophil-like cell line, such as HL-60 cells differentiated with DMSO.[10]

-

Quality Control: Assess neutrophil purity via flow cytometry using a specific marker like CD15. Use preparations with >60% purity for the assay.[9]

-

Reagent Preparation:

-

Prepare a stock solution of Reparixin in DMSO. Create serial dilutions in a serum-free assay buffer (e.g., HBSS) to achieve final concentrations ranging from 0.1 nM to 1 µM.[11]

-

Prepare the chemoattractant (e.g., human CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10 nM or 10-100 ng/mL).[9][11]

-

-

Assay Setup:

-

Use a 96-well plate with Transwell inserts (e.g., 3.0 or 5.0 µm pore size).[9][10]

-

Add the chemoattractant solution to the lower wells of the plate. Add buffer alone to negative control wells.[11]

-

In a separate tube, pre-incubate the isolated neutrophils (e.g., 2 x 10⁵ cells) with the various concentrations of Reparixin or vehicle control (DMSO) for 15-30 minutes at room temperature.[11]

-

Place the Transwell inserts into the wells and add the pre-incubated neutrophil suspension to the upper chamber of the inserts.[11]

-

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.[9][11]

-

Quantification of Migration: After incubation, remove the inserts. Quantify the number of neutrophils that have migrated into the lower chamber using one of the following methods:

-

Luminescence: Measure ATP levels of migrated cells using a kit like CellTiter-Glo®.[9]

-

Fluorescence: Stain migrated cells with a fluorescent dye (e.g., Calcein-AM) and measure fluorescence.[11]

-

Enzyme Assay: Lyse the cells and measure the activity of a neutrophil-specific enzyme like myeloperoxidase.[11]

-

Direct Counting: Stain and count the cells under a microscope.[11]

-

This model assesses the efficacy of Reparixin in a complex biological system where multiple cell types and factors contribute to neutrophil recruitment.

Methodology:

-

Animal Dosing: Administer Reparixin (e.g., a dose of 15 µg/g or 15 mg/kg) or vehicle control to C57BL/6 mice via intraperitoneal (i.p.) injection or other appropriate route.[2][6]

-

Induction of Injury: After a set pre-treatment time (e.g., 15-30 minutes), induce acute lung injury (ALI) by methods such as lipopolysaccharide (LPS) inhalation or acid instillation.[6]

-

Incubation Period: Allow the inflammatory response to develop over a specified time, typically 24 hours for LPS-induced models.[2]

-

Sample Collection:

-

Perform bronchoalveolar lavage (BAL) to collect cells from the airspace.

-

Perfuse the lungs and harvest the tissue for analysis.

-

-

Analysis of Neutrophil Recruitment:

-

Prepare single-cell suspensions from lung tissue via enzymatic digestion.

-

Stain cells from BAL fluid and lung tissue with fluorescently-labeled antibodies against neutrophil markers (e.g., Ly-6G, CD11b).

-

Quantify the number and percentage of neutrophils in the lung vasculature, interstitium, and alveolar space using flow cytometry.[6]

-

-

Analysis of Vascular Permeability: To assess lung injury, measure vascular permeability by intravenously injecting Evans blue dye before sacrifice and quantifying its extravasation into the lung tissue.[6]

Logical Framework for Reparixin Action

Reparixin's utility lies in its ability to specifically sever the link between CXCR1/2 activation and the resulting chemotactic response. This allows researchers to confirm the role of this specific pathway in a given inflammatory context.

References

- 1. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 2. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reparixin, an inhibitor of CXCR2 function, attenuates inflammatory responses and promotes recovery of function after traumatic lesion to the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) attenuates gemcitabine-induced neutrophil extravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Biological Role of CXCR1 and CXCR2 in Inflammatory Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2) are G protein-coupled receptors (GPCRs) that play a pivotal role in the innate immune system. Primarily expressed on neutrophils, they are instrumental in orchestrating neutrophil trafficking, recruitment, and activation at sites of inflammation. Dysregulation of the CXCR1/CXCR2 signaling axis is a key pathological feature in a multitude of acute and chronic inflammatory diseases, including acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and rheumatoid arthritis. Their critical role in driving neutrophil-mediated tissue damage has made them prime therapeutic targets for a new generation of anti-inflammatory drugs. This technical guide provides an in-depth overview of the structure, function, and signaling of CXCR1 and CXCR2, their involvement in various inflammatory conditions, quantitative data on their expression, and detailed experimental protocols for their study.

Introduction to CXCR1 and CXCR2

CXCR1 and CXCR2 are class A GPCRs that share approximately 77% amino acid sequence identity.[1][2] They are predominantly expressed on neutrophils but are also found on other immune cells like monocytes, mast cells, and natural killer (NK) cells, as well as non-immune cells such as endothelial and epithelial cells.[3][4][5]

The key distinction between the two receptors lies in their ligand specificity. Both receptors bind with high affinity to CXCL8 (Interleukin-8), a potent neutrophil chemoattractant. CXCR1 also binds CXCL6, while CXCR2 is more promiscuous, binding all ELR+ chemokines (containing the Glu-Leu-Arg motif), including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, and CXCL7.[1][4][6] This broader ligand profile for CXCR2 suggests a more extensive role in mediating inflammatory responses. Murine models are a common tool for studying these receptors; however, it is important to note that mice lack a direct homolog for CXCL8 and their neutrophils do not express CXCR1, making CXCR2 the primary receptor for neutrophil recruitment studies in this species.[4][7]

Table 1: Ligand Specificity of Human CXCR1 and CXCR2

| Receptor | Primary Ligands | Other Names/Homologs | Key Function |

| CXCR1 | CXCL8 (IL-8), CXCL6 (GCP-2) | IL-8RA | High-concentration chemokine sensing, degranulation |

| CXCR2 | CXCL1 (GROα), CXCL2 (GROβ), CXCL3 (GROγ), CXCL5 (ENA-78), CXCL6 (GCP-2), CXCL7 (NAP-2), CXCL8 (IL-8) | IL-8RB | Low-concentration chemokine sensing, chemotaxis, mobilization from bone marrow |

CXCR1/CXCR2 Signaling Pathways

Upon ligand binding, CXCR1 and CXCR2 undergo a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαi subtype.[6] This activation initiates a cascade of downstream signaling events crucial for neutrophil function.

The canonical pathway involves the dissociation of the G protein into Gαi and Gβγ subunits.[1][3]

-

Gβγ Subunit: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6] The Gβγ subunit also activates the phosphatidylinositol-3 kinase (PI3K) pathway, leading to the activation of Akt, a key regulator of cell survival and migration.[3][8]

-

Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

These initial events converge on mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK1/2) and p38 pathways.[1][9] Activation of these kinases ultimately leads to the induction of transcription factors such as activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB), which drive the expression of pro-inflammatory genes.[1][10] Additionally, CXCR1/2 can activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly JAK2 and STAT3, further contributing to the inflammatory response.[9]

Receptor signaling is tightly regulated. Following activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's C-terminal tail.[6] Studies indicate that CXCR1 predominantly couples to GRK2, while CXCR2 interacts with GRK6.[6] This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G protein coupling (desensitization) and facilitate receptor internalization via clathrin-mediated endocytosis, a process that terminates signaling.[1][3][6]

References

- 1. A narrative review of chemokine receptors CXCR1 and CXCR2 and their role in acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR2: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]

- 6. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of CXCR2 in Cigarette Smoke-Induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (Rac)-Reparixin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Reparixin is a small molecule inhibitor of the chemokine receptors CXCR1 and CXCR2, which play a pivotal role in inflammatory responses and cancer progression. By acting as a non-competitive allosteric inhibitor, Reparixin (B1680519) effectively modulates downstream signaling pathways without directly competing with the natural ligands, primarily interleukin-8 (CXCL8). This technical guide provides a comprehensive overview of the preclinical data on this compound in various animal models, focusing on its efficacy, mechanism of action, and pharmacokinetic profile. The information is presented to facilitate further research and development of this promising therapeutic agent.

Mechanism of Action

Reparixin exerts its pharmacological effects by binding to an allosteric site on CXCR1 and CXCR2. This binding induces a conformational change in the receptors, preventing the G-protein coupling and subsequent activation of downstream signaling cascades that are crucial for neutrophil activation and migration.[1] Notably, Reparixin has a higher affinity for CXCR1 over CXCR2. The allosteric nature of this inhibition means that Reparixin does not prevent the binding of CXCL8 to its receptors but rather blocks the signal transduction.[1]

Signaling Pathway Inhibition

The binding of CXCL8 to CXCR1/2 typically activates G-protein-coupled signaling, leading to the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These, in turn, trigger a cascade of downstream events, including calcium mobilization, activation of protein kinase C (PKC), and phosphorylation of Akt and Erk, ultimately leading to cell proliferation, migration, and survival.[2] Reparixin's allosteric inhibition effectively abrogates these downstream effects.

Pharmacokinetics in Animal Models

Pharmacokinetic studies of this compound have been conducted in rats and dogs, revealing species-specific differences in its metabolism and elimination.

| Parameter | Rat | Dog |

| Half-life (t½) | ~0.5 hours | ~10 hours |

| Volume of Distribution (Vss) | ~0.15 L/kg | ~0.15 L/kg |

| Primary Metabolic Pathway | Oxidation of the isobutyl side-chain | Hydrolysis of the amide bond |

| Primary Route of Elimination | Urinary excretion (80-82%) | Urinary excretion (80-82%) |

| Plasma Protein Binding | >99% (up to 50 µg/ml) | >99% (up to 50 µg/ml) |

| Table 1: Comparative Pharmacokinetic Parameters of this compound in Rats and Dogs. [3] |

Preclinical Efficacy in Animal Models

This compound has demonstrated therapeutic potential in a variety of preclinical animal models, ranging from inflammatory conditions to cancer.

Myelofibrosis

In the Gata1low mouse model of myelofibrosis, Reparixin treatment led to a significant reduction in bone marrow and splenic fibrosis.[4][5] This anti-fibrotic effect was found to be inversely correlated with the plasma concentrations of Reparixin.[5]

| Animal Model | Dosage | Key Findings |

| Gata1low mice | 7.5 mg/h/kg via continuous subcutaneous infusion | Reduced bone marrow and splenic fibrosis.[4] Lowered levels of TGF-β1 in the bone marrow.[4] |

| Table 2: Efficacy of this compound in a Myelofibrosis Animal Model. |

Experimental Protocol: Myelofibrosis Model

-

Animal Model: Gata1low mice, which spontaneously develop a myelofibrosis-like phenotype.[4]

-

Treatment: this compound was administered at a dose of 7.5 mg/h/kg via a subcutaneously implanted osmotic pump for continuous infusion.[4]

-

Evaluation: Bone marrow and spleen tissues were collected for histological analysis to quantify the degree of fibrosis using Gomori and reticulin (B1181520) staining. Plasma levels of Reparixin were measured to assess drug exposure.[5]

Inflammatory Conditions

Reparixin has shown significant efficacy in animal models of acute and allergic inflammation by inhibiting neutrophil recruitment and activation.

| Indication | Animal Model | Dosage | Key Findings |

| Allergic Airway Inflammation | Cat dander extract (CDE)-induced model in mice | 15 mg/kg, intraperitoneally | Reduced total inflammatory cells, eosinophils, and neutrophils in bronchoalveolar lavage fluid (BALF).[3] Decreased serum levels of total and CDE-specific IgE.[3] |

| Acute Lung Injury (ALI) | Lipopolysaccharide (LPS)-induced model in mice | 15 µg/g, intraperitoneally | Reduced neutrophil recruitment to the lungs by approximately 50%.[6][7] Attenuated vascular permeability.[6] |

| Table 3: Efficacy of this compound in Animal Models of Inflammation. |

Experimental Protocol: Allergic Airway Inflammation Model

-

Animal Model: Wild-type mice sensitized and challenged with cat dander extract (CDE) to induce allergic airway inflammation.[3]

-

Treatment: Reparixin was administered intraperitoneally at a dose of 15 mg/kg.[3]

-

Evaluation: Bronchoalveolar lavage fluid was collected to quantify inflammatory cell infiltration. Serum was analyzed for IgE levels.[3]

Experimental Protocol: Acute Lung Injury Model

-

Animal Model: Mice were exposed to aerosolized lipopolysaccharide (LPS) to induce acute lung injury.[6]

-

Treatment: Reparixin was administered intraperitoneally at a dose of 15 µg/g.[6][7]

-

Evaluation: Neutrophil recruitment into the lung was assessed by flow cytometry of lung tissue digests. Vascular permeability was measured using the Evans blue dye exclusion method.[6][7]

Oncology

Reparixin has demonstrated anti-tumor effects in preclinical cancer models, primarily by targeting the tumor microenvironment and cancer stem cells.

| Cancer Type | Animal Model | Dosage | Key Findings |

| Thyroid Cancer | 8505c human thyroid cancer cell xenografts in nude mice | 30 mg/kg/day, intraperitoneally | Significantly reduced tumor volume. At 4 weeks, the mean tumor volume in the Reparixin-treated group was 0.013 cm³, compared to 0.036 cm³ in the vehicle-treated group.[8] |

| Breast Cancer | Human breast cancer xenografts in mice | Not specified | Reduced the cancer stem cell population.[9][10] |

| Table 4: Efficacy of this compound in Animal Models of Cancer. |

Experimental Protocol: Thyroid Cancer Xenograft Model

-

Animal Model: Athymic nude mice were subcutaneously injected with 8505c human thyroid cancer cells.[8]

-

Treatment: Reparixin was administered daily via intraperitoneal injection at a dose of 30 mg/kg.[8]

-

Evaluation: Tumor growth was monitored by measuring tumor volume over time.[8]

Conclusion

The preclinical data for this compound demonstrate its potential as a therapeutic agent for a range of diseases characterized by inflammation and aberrant cell proliferation. Its well-defined mechanism of action as a non-competitive allosteric inhibitor of CXCR1 and CXCR2 provides a strong rationale for its development. The efficacy observed in various animal models, including those for myelofibrosis, inflammatory lung diseases, and cancer, highlights its broad therapeutic window. Further investigation, particularly to establish optimal dosing and to explore its potential in combination therapies, is warranted to translate these promising preclinical findings into clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rac and Cdc42 inhibitors reduce macrophage function in breast cancer preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal models in preclinical metastatic breast cancer immunotherapy research: A systematic review and meta-analysis of efficacy outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A window-of-opportunity trial of the CXCR1/2 inhibitor reparixin in operable HER-2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase Ib pilot study to evaluate reparixin in combination with weekly paclitaxel in patients with HER-2 negative metastatic breast cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Inhibition of CXCR1/2 by (Rac)-Reparixin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the allosteric inhibitor (Rac)-Reparixin, focusing on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a small molecule, non-competitive allosteric inhibitor of the C-X-C chemokine receptors 1 and 2 (CXCR1 and CXCR2).[1][2] These receptors, activated by chemokines such as interleukin-8 (IL-8 or CXCL8), play a pivotal role in the recruitment and activation of neutrophils, key mediators of inflammation.[3] By binding to an allosteric site on CXCR1 and CXCR2, Reparixin prevents receptor activation and downstream signaling without directly competing with the natural ligand binding.[4][5] This allosteric modulation offers a nuanced approach to inhibiting inflammatory processes, with potential therapeutic applications in a range of inflammatory diseases and cancer.[2]

Mechanism of Allosteric Inhibition

Reparixin functions as a negative allosteric modulator (NAM) of CXCR1 and CXCR2. Unlike competitive antagonists that bind to the orthosteric site (the natural ligand binding site), Reparixin binds to a distinct, topographically separate allosteric site on the receptor.[4] This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the endogenous ligands, thereby inhibiting signal transduction.

The key characteristics of Reparixin's allosteric inhibition include:

-

Non-competitive Nature: Reparixin's inhibitory effect is not overcome by increasing concentrations of the natural ligand (e.g., CXCL8).

-

Saturability: The inhibitory effect of Reparixin reaches a maximum level, as it is dependent on the saturation of the allosteric binding site.

-

Probe Dependence: The observed potency of Reparixin can vary depending on the specific agonist used to stimulate the receptor.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters that define the interaction of this compound with its target receptors.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| IC50 | CXCR1 | 1 nM | Human | Chemotaxis | [5] |

| CXCR2 | 100 nM | Human | Chemotaxis | [5] | |

| Kd (estimated) | CXCR1 | ~0.5 - 5 nM | Human | Radioligand Binding | [4] |

| CXCR2 | ~50 - 200 nM | Human | Radioligand Binding | [4] | |

| Alpha (α) | CXCR1/2 | < 1 | Human | Functional & Binding Assays |

Table 1: Binding Affinity and Potency of this compound. IC50 (half-maximal inhibitory concentration) values indicate the concentration of Reparixin required to inhibit 50% of the receptor's response. Kd (dissociation constant) represents the concentration of Reparixin at which 50% of the receptors are occupied at equilibrium. The cooperativity factor (alpha) for a negative allosteric modulator is less than 1, indicating that the binding of Reparixin reduces the affinity of the orthosteric ligand.

| Downstream Effect | Cell Type | Reparixin Concentration | % Inhibition (approx.) | Assay | Reference |

| p-Akt (S473) Phosphorylation | Various Cancer Cell Lines | 100 nM - 1 µM | 40-70% | Western Blot | |

| p-ERK1/2 Phosphorylation | Various Cancer Cell Lines | 100 nM - 1 µM | 30-60% | Western Blot | |

| Neutrophil Migration | Human Neutrophils | 10 nM | ~90% | Chemotaxis Assay | [1] |

| Calcium Mobilization | CXCR1/2 expressing cells | 100 nM | ~70-80% | Calcium Flux Assay |

Table 2: Functional Inhibition by this compound. This table illustrates the inhibitory effect of Reparixin on key downstream signaling events and cellular functions mediated by CXCR1/2 activation.

Signaling Pathways Modulated by this compound

CXCR1 and CXCR2 are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit. Upon ligand binding, a signaling cascade is initiated, leading to various cellular responses. Reparixin, by preventing receptor activation, effectively blocks these downstream pathways.

CXCR1/2 Signaling Cascade

Caption: CXCR1/2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of Reparixin and to characterize its allosteric interaction with the receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand in the presence and absence of this compound.

Materials:

-

HEK293 cells stably expressing human CXCR1 or CXCR2.

-

Cell membrane preparations from the above cells.

-

Radioligand: [¹²⁵I]-CXCL8.

-

This compound.

-

Binding buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.

-

GF/C filter plates.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Grow cells to confluency, harvest, and homogenize in a hypotonic buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer with or without a fixed concentration of this compound.

-

50 µL of varying concentrations of [¹²⁵I]-CXCL8 (e.g., 0.01 - 10 nM).

-

100 µL of cell membrane preparation (typically 5-10 µg of protein per well).

-

For non-specific binding determination, add a high concentration of unlabeled CXCL8 (e.g., 1 µM) to a set of wells.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [¹²⁵I]-CXCL8. Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites) in the presence and absence of Reparixin. A decrease in the apparent affinity of the radioligand in the presence of Reparixin is indicative of negative cooperativity.

Calcium Mobilization Assay

This functional assay measures the ability of Reparixin to inhibit agonist-induced intracellular calcium release, a key downstream event in CXCR1/2 signaling.

Objective: To determine the IC50 of this compound for the inhibition of CXCL8-induced calcium mobilization.

Materials:

-

HEK293 cells stably expressing human CXCR1 or CXCR2.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

CXCL8.

-

This compound.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds. Inject a solution of CXCL8 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and continue to record the fluorescence intensity for 1-2 minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the CXCL8 response versus the concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.

Neutrophil Chemotaxis Assay

This assay directly measures the functional consequence of CXCR1/2 inhibition by Reparixin on the directed migration of neutrophils.

Objective: To determine the IC50 of this compound for the inhibition of neutrophil chemotaxis towards CXCL8.

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate filters (3-5 µm pore size).

-

Assay buffer: RPMI 1640 with 0.5% BSA.

-

CXCL8.

-

This compound.

-

Calcein-AM or other cell viability stain.

-

Fluorescence plate reader.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer.

-

Assay Setup:

-

Add assay buffer containing CXCL8 (at a concentration that induces optimal migration, e.g., 10 nM) to the lower wells of the chemotaxis chamber.

-

In separate tubes, pre-incubate the neutrophil suspension with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature.

-

Place the filter membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

Quantification of Migrated Cells:

-

After incubation, remove the filter. Scrape off the non-migrated cells from the top of the filter.

-

Stain the migrated cells on the underside of the filter with a fluorescent dye like Calcein-AM.

-

Quantify the fluorescence using a fluorescence plate reader.

-

-

Data Analysis: Plot the percentage of inhibition of neutrophil migration versus the concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualizations

Experimental Workflow for Allosteric Modulator Characterization

Caption: A typical experimental workflow for the characterization of a GPCR allosteric modulator.

Logical Relationship of Reparixin's Allosteric Inhibition

Caption: The logical cascade of events in the allosteric inhibition of CXCR1/2 by this compound.

Conclusion

This compound represents a well-characterized example of a non-competitive allosteric inhibitor of the CXCR1 and CXCR2 receptors. Its ability to modulate receptor function without directly competing with endogenous ligands offers a promising therapeutic strategy for a variety of inflammatory conditions and cancers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with Reparixin or other allosteric modulators of GPCRs. The detailed understanding of its mechanism of action and the signaling pathways it affects is crucial for the continued exploration of its therapeutic potential.

References

- 1. apexbt.com [apexbt.com]

- 2. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Receptor binding mode and pharmacological characterization of a potent and selective dual CXCR1/CXCR2 non-competitive allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

(Rac)-Reparixin in Cancer Stem Cell Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of (Rac)-Reparixin, a potent inhibitor of CXCR1/2, and its application in the field of cancer stem cell (CSC) research. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Introduction to this compound and Cancer Stem Cells

Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies.[1][2] A key signaling axis implicated in the maintenance and survival of CSCs, particularly in breast cancer, is the CXCL8-CXCR1/2 pathway.[3][4] CXCL8 (also known as IL-8) is a chemokine that, upon binding to its receptors CXCR1 and CXCR2, activates downstream signaling cascades that promote CSC survival and self-renewal.[5][6]

This compound is an orally available, non-competitive allosteric inhibitor of CXCR1 and, to a lesser extent, CXCR2.[3][7] By binding to an allosteric site on the receptor, Reparixin (B1680519) prevents the conformational changes necessary for G-protein-mediated signal transduction, effectively blocking the downstream effects of CXCL8 without competing with the ligand for its binding site.[1][8][9] This mechanism of action makes Reparixin a promising agent for targeting CSCs and potentially overcoming therapeutic resistance.

Quantitative Data on the Efficacy of Reparixin

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of Reparixin on cancer cells and CSCs.

Table 1: In Vitro and In Vivo Efficacy of Reparixin

| Parameter | Cancer Type | Model System | Treatment | Result | Citation |

| IC₅₀ | N/A | Transfected Cells | Reparixin | CXCR1: 1 nMCXCR2: 100-400 nM | [9][10] |

| Tumor Growth Inhibition | Thyroid Cancer | 8505c pBABE Xenografts | Reparixin (30 mg/kg/day) | 64% reduction in mean tumor volume at 4 weeks (0.036 cm³ vs. 0.013 cm³) | [11] |

| Tumor Growth Inhibition | Thyroid Cancer | 8505c IL-8 Xenografts | Reparixin (30 mg/kg/day) | 48% reduction in mean tumor volume at 4 weeks (0.144 cm³ vs. 0.075 cm³) | [11] |

| Combination Therapy | Thyroid Cancer | 8505c Xenografts | Reparixin (30 mg/kg/day) + Docetaxel (5 mg/kg/week) | Significant reduction in tumor volume compared to single agents | [11] |

| CSC Population Reduction | Breast Cancer | Human Breast Cancer Xenografts | Reparixin | Reduced ALDH+ and CD24-/CD44+ CSC populations | [2][3] |

Table 2: Clinical Trial Data for Reparixin in Breast Cancer

| Clinical Trial ID | Phase | Cancer Type | Treatment | Key Findings | Citation |

| NCT01861054 | Window-of-Opportunity | HER-2 Negative Operable Breast Cancer | Reparixin (1000 mg, t.i.d. for 21 days) | ≥20% reduction in ALDH+ CSCs in 4/17 (23.5%) evaluable patients.≥20% reduction in CD24-/CD44+ CSCs in 9/17 (52.9%) evaluable patients. | [1][11][12] |

| NCT02001974 | Phase Ib | HER-2 Negative Metastatic Breast Cancer | Reparixin (400, 800, or 1200 mg, t.i.d.) + Paclitaxel (B517696) (80 mg/m²/week) | The combination was safe and tolerable. A 30% response rate was observed. | [3][13] |

Signaling Pathways and Mechanism of Action

Reparixin's primary mechanism of action involves the allosteric inhibition of CXCR1 and CXCR2, which disrupts the CXCL8 signaling cascade crucial for CSC survival and proliferation.

The CXCL8-CXCR1/2 Signaling Pathway in Cancer Stem Cells

The binding of CXCL8 to CXCR1/2 on the surface of CSCs initiates a G-protein-mediated signaling cascade. This leads to the activation of several downstream pathways, including the Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/AKT, and Wnt/β-catenin pathways. These pathways collectively promote cell survival, proliferation, self-renewal, and resistance to apoptosis.[5][6][7]

Experimental Workflow for Assessing Reparixin's Effect on CSCs

A typical preclinical workflow to evaluate the efficacy of Reparixin on CSCs involves a series of in vitro and in vivo assays. This workflow aims to assess the impact on CSC properties such as self-renewal, marker expression, and tumorigenicity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Reparixin's effects on cancer stem cells.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of CSCs.

-

Cell Preparation: Harvest cancer cells from culture and prepare a single-cell suspension.

-

Seeding: Plate cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks.

-

Culture Medium: Use a serum-free medium (e.g., DMEM/F12) supplemented with growth factors such as EGF (20 ng/mL) and bFGF (10 ng/mL), and B27 supplement.

-

Reparixin Treatment: Add Reparixin to the culture medium at desired concentrations (e.g., studies have used concentrations around 30 µM).[11] Include a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 7-14 days at 37°C in a 5% CO₂ incubator.

-

Quantification: Count the number and measure the diameter of tumorspheres (typically >50 µm) formed in each well using a microscope.

-

Serial Passaging (Optional): To assess long-term self-renewal, dissociate the primary tumorspheres into single cells and re-plate them under the same conditions for secondary sphere formation.

Flow Cytometry for CSC Markers (ALDH and CD44/CD24)

This method is used to identify and quantify the population of cells expressing specific CSC markers.

-

Cell Preparation: Prepare a single-cell suspension of at least 1 x 10⁶ cells per sample.

-

ALDEFLUOR™ Assay (for ALDH activity):

-

Follow the manufacturer's protocol (e.g., STEMCELL Technologies, #01700).[14]

-

Resuspend cells in ALDEFLUOR™ Assay Buffer.

-

For each sample, prepare a "test" tube and a "control" tube. Add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to the control tube.

-

Add the activated ALDEFLUOR™ substrate (BAAA) to both tubes and incubate for 30-60 minutes at 37°C.[14]

-

-

Surface Marker Staining (CD44/CD24):

-

After the ALDEFLUOR™ incubation, wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with fluorochrome-conjugated antibodies against CD44 (e.g., APC-conjugated) and CD24 (e.g., PE-conjugated) for 30 minutes at 4°C in the dark.

-

Include isotype controls to set the gates for positive staining.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend them in staining buffer.

-

Acquire data on a flow cytometer.

-

Use the DEAB control to gate the ALDH-positive (ALDH⁺) population.

-

Use isotype controls to gate for CD44⁺ and CD24⁻/low populations.

-

Quantify the percentage of ALDH⁺ and/or CD44⁺/CD24⁻/low cells in the total viable cell population.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the CXCR1/2 signaling pathway.

-

Cell Lysis and Protein Quantification:

-

Treat cells with Reparixin at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-